2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethylsulfonyl, p-tolyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a pyrimidine derivative and ethylsulfonyl chloride in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(m-tolyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(p-tolyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(Ethylsulfonyl)-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with molecular targets. The presence of both ethylsulfonyl and trifluoromethyl groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-22(20,21)13-18-11(8-12(19-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHISYWSLUYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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